6-[1-(Piperidin-1-yl)ethyl]quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
61573-32-8 |
|---|---|
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
6-(1-piperidin-1-ylethyl)quinoxaline |
InChI |
InChI=1S/C15H19N3/c1-12(18-9-3-2-4-10-18)13-5-6-14-15(11-13)17-8-7-16-14/h5-8,11-12H,2-4,9-10H2,1H3 |
InChI Key |
KEQUHEOBIUNADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NC=CN=C2C=C1)N3CCCCC3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 1 Piperidin 1 Yl Ethyl Quinoxaline and Analogues
Strategies for the Construction of the Quinoxaline (B1680401) Core
The formation of the bicyclic quinoxaline ring system is the foundational step in the synthesis of the target compound and its analogues. Various methods have been developed, ranging from classical reactions to modern catalytic systems.
The most fundamental and widely used method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govacgpubs.org This reaction, often referred to as the Hinsberg reaction, proceeds via a two-step mechanism involving initial nucleophilic attack of one amino group on a carbonyl, followed by cyclization and dehydration to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. sapub.org
Traditionally, this condensation requires acidic conditions to catalyze the reaction and facilitate the dehydration step. nih.gov Reaction conditions often involve heating the reactants at high temperatures for extended periods. nih.gov For the synthesis of a 6-substituted quinoxaline, the corresponding 4-substituted-o-phenylenediamine is used as the starting material.
Table 1: Examples of Classical Quinoxaline Synthesis
| o-Phenylenediamine (B120857) Derivative | α-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzil | Toluene | Room Temp | 2,3-Diphenylquinoxaline | nih.gov |
| o-Phenylenediamine | Oxalaldehyde | Water | Room Temp | Quinoxaline | chim.it |
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, numerous catalytic systems have been developed. nih.gov These modern approaches aim to improve reaction efficiency, yield, and environmental friendliness.
Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates (e.g., AlCuMoVP and AlFeMoVP), have been shown to be highly effective. nih.gov These catalysts allow the reaction to proceed at room temperature with high yields and can be easily recovered and reused. nih.gov Nanozeolite clinoptilolite functionalized with propylsulfonic acid is another example of a recyclable heterogeneous catalyst that works efficiently in water at room temperature. chim.it
A variety of other catalysts have been explored, including:
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in tap water.
Iodine in DMSO. acgpubs.org
Montmorillonite K10.
Gallium(III) triflate.
Silica-gel. acgpubs.org
These catalytic methods often utilize milder conditions and greener solvents like water or ethanol, making the synthesis more sustainable. nih.govacgpubs.org
Table 2: Catalytic Systems for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Advantages | Ref |
|---|---|---|---|---|
| Alumina-supported heteropolyoxometalates | Toluene | Room Temp | High yield, reusable catalyst, mild conditions | nih.gov |
| Nanozeolite-propylsulfonic acid | Water | Room Temp | Excellent yield, reusable catalyst, green solvent | chim.it |
An alternative to the bimolecular condensation is the use of intramolecular cyclization strategies. This approach involves designing a precursor molecule that already contains the necessary atoms for both the benzene and pyrazine rings, which then undergoes cyclization to form the quinoxaline core.
For example, N-substituted aromatic o-diamines can be cyclized to form quinoxaline derivatives. sapub.org Reductive cyclization of compounds like 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester using H₂/Pd/C can lead to the formation of tetrahydroquinoxaline structures, which can be subsequently oxidized to the aromatic quinoxaline. sapub.org These methods are particularly useful for creating complex or specifically substituted quinoxalines that might be difficult to access through direct condensation.
Introduction of the Piperidine-Ethyl Moiety at the Quinoxaline C-6 Position
Once the quinoxaline core is established, the next critical phase is the introduction of the 1-(piperidin-1-yl)ethyl side chain at the C-6 position. This is typically achieved through the functionalization of a pre-existing group on the quinoxaline ring. A highly plausible and efficient route involves the synthesis of 6-acetylquinoxaline as a key intermediate, followed by its conversion to the target amine.
The synthesis of 6-acetylquinoxaline can be accomplished by using a substituted starting material for the initial quinoxaline formation, namely 4-acetyl-1,2-phenylenediamine. This diamine can be prepared from 4-amino-3-nitroacetophenone via the reduction of the nitro group. The subsequent condensation with an α-dicarbonyl compound like glyoxal yields the desired 6-acetylquinoxaline.
The conversion of the 6-acetyl group to the 6-[1-(Piperidin-1-yl)ethyl] moiety is efficiently carried out via reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from the ketone (6-acetylquinoxaline) and a secondary amine (piperidine), which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it selectively reduces the iminium ion much faster than the ketone starting material. organic-chemistry.orgnih.govorganic-chemistry.orgreddit.com This method tolerates a wide range of functional groups and generally provides high yields under mild conditions. organic-chemistry.orgnih.gov
Table 3: Reductive Amination of Ketones with Secondary Amines
| Ketone Substrate | Amine | Reducing Agent | Solvent | Key Features | Ref |
|---|---|---|---|---|---|
| Various Ketones | Secondary Amines | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Mild, selective, high yield, tolerates sensitive groups | organic-chemistry.orgnih.gov |
| Heteroaromatic Ketones | Secondary Amines | Ir-catalyst/H₂ | Various | High efficiency, asymmetric synthesis possible | nih.govrsc.org |
An alternative, though potentially more complex, route to the target compound involves nucleophilic aromatic substitution (SNAr) on a halogenated quinoxaline. nih.gov This strategy would first require the synthesis of a quinoxaline with a suitable leaving group at the C-6 position, such as 6-bromo- or 6-fluoroquinoxaline (B159336). These haloquinoxalines can be prepared by using the corresponding 4-halo-o-phenylenediamine in the initial condensation step.
The subsequent introduction of the side chain could be envisioned in two ways:
Direct substitution with a pre-formed nucleophile like 1-(piperidin-1-yl)ethan-1-ide. This is often difficult to achieve due to the challenges in preparing and handling such organometallic reagents.
A two-step process: first, introduction of an acetyl group via a cross-coupling reaction on the 6-haloquinoxaline, followed by the reductive amination described previously.
Alternatively, one could synthesize a 6-(1-haloethyl)quinoxaline intermediate. This could be achieved by reducing 6-acetylquinoxaline to the corresponding alcohol, followed by conversion to the halide (e.g., using SOBr₂ or PBr₃). This 6-(1-bromoethyl)quinoxaline (B8647458) would then be a substrate for a direct SN2 reaction with piperidine (B6355638) to yield the final product. However, this route involves more steps and potential side reactions compared to the direct reductive amination of the ketone.
Modern cross-coupling reactions offer powerful tools for forming C-C and C-N bonds, which are essential for creating diverse libraries of quinoxaline analogues. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for synthesizing aryl amines from aryl halides or triflates.
In the context of quinoxaline synthesis, a 6-haloquinoxaline could be directly coupled with piperidine using a palladium catalyst and a suitable phosphine (B1218219) ligand to form 6-(piperidin-1-yl)quinoxaline. While this does not produce the target compound with the ethyl linker, it is a highly effective method for synthesizing analogues where the piperidine ring is directly attached to the quinoxaline core. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners under increasingly mild conditions. This methodology is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the facile synthesis of numerous N-aryl heterocyclic compounds.
Strategies for Introducing the Ethylene Linker and Piperidine Ring
The construction of the 6-[1-(Piperidin-1-yl)ethyl]quinoxaline molecule necessitates the strategic introduction of the ethyl-piperidine side chain onto the quinoxaline core at the 6-position. Two primary retrosynthetic approaches are considered for this transformation, starting from a pre-functionalized quinoxaline precursor.
Route A: Reductive Amination of 6-Acetylquinoxaline
A highly convergent and widely employed method for the formation of C-N bonds is reductive amination. harvard.eduorganic-chemistry.orgmdma.ch This strategy commences with the synthesis of 6-acetylquinoxaline, which can be prepared through various established methods for quinoxaline synthesis, such as the condensation of a suitably substituted 1,2-phenylenediamine with a dicarbonyl compound. The subsequent reductive amination of 6-acetylquinoxaline with piperidine, in the presence of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), would yield the target compound. harvard.educommonorganicchemistry.com This reducing agent is known for its mildness and high selectivity for iminium ions over ketones, which minimizes side reactions. organic-chemistry.org
Route B: Nucleophilic Substitution with a 6-(1-Haloethyl)quinoxaline Intermediate
An alternative approach involves the initial formation of a 6-(1-haloethyl)quinoxaline intermediate. This can be achieved by, for example, the reduction of 6-acetylquinoxaline to the corresponding alcohol, followed by halogenation. The resulting 6-(1-bromoethyl)quinoxaline or 6-(1-chloroethyl)quinoxaline (B13972746) can then undergo a nucleophilic substitution reaction with piperidine to afford this compound. This method is contingent on the successful and selective halogenation of the benzylic alcohol.
| Precursor | Reagents and Conditions | Product | Key Transformation |
| 6-Acetylquinoxaline | Piperidine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) | This compound | Reductive Amination |
| 6-(1-Haloethyl)quinoxaline | Piperidine, Base (e.g., K₂CO₃), Acetonitrile (MeCN) | This compound | Nucleophilic Substitution |
Advanced Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methodologies. Microwave-assisted synthesis and the application of green chemistry principles are at the forefront of these advancements.
Microwave-Accelerated Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. udayton.edunih.govresearchgate.netudayton.edu In the context of synthesizing this compound analogues, microwave heating can be particularly advantageous for the nucleophilic aromatic substitution (SNAr) step if a halo-quinoxaline precursor is used. For instance, the reaction of 6-fluoroquinoxaline with various amines, including piperidine, can be significantly accelerated under microwave irradiation, often completing in minutes as opposed to hours with conventional heating. nih.gov This rapid and efficient method allows for the construction of a library of 6-substituted quinoxalines. nih.gov Similarly, the condensation of diamines and dicarbonyls to form the quinoxaline ring itself can be performed under solvent-free microwave conditions, offering excellent yields in a very short timeframe. researchgate.net
| Reaction Type | Reactants | Conditions | Advantages |
| Nucleophilic Aromatic Substitution | 6-Fluoroquinoxaline, Piperidine | Microwave irradiation, DMSO | Rapid reaction times (minutes), high yields |
| Quinoxaline Ring Formation | o-Phenylenediamine, 1,2-Diketone | Solvent-free, Microwave irradiation | Reduced reaction time, high yields, cleaner reaction |
Derivatization Strategies for Structural Elaboration of this compound
The structural diversity of this compound can be expanded through the functionalization of its constituent rings and the connecting linker.
Functionalization of the Quinoxaline Ring System
The quinoxaline ring is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Nitration of the quinoxaline ring, for example, can introduce a nitro group, which can then be reduced to an amino group, serving as a handle for further modifications. sapub.org Halogenation of the quinoxaline core provides a versatile entry point for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The synthesis of 6-bromo-2,3-dichloroquinoxaline (B20724) and its subsequent reactions with various nucleophiles demonstrates the utility of halogenated quinoxalines in generating diverse derivatives. mdpi.com Furthermore, direct C-H functionalization of the quinoxaline ring is an emerging area that offers a more atom-economical approach to derivatization.
| Reaction Type | Position(s) | Reagents | Potential Products |
| Nitration | Various | HNO₃/H₂SO₄ | Nitro-substituted quinoxalines |
| Halogenation | Various | NBS, NCS | Halo-substituted quinoxalines |
| Nucleophilic Substitution | 2, 3, 7 | Amines, Thiols | Amino- or thio-substituted quinoxalines |
| Cross-Coupling | Halogenated positions | Boronic acids, Amines (with catalyst) | Aryl- or amino-substituted quinoxalines |
Chemical Modifications of the Piperidine Ring and the Ethyl Linker
The piperidine ring offers several avenues for chemical modification. Direct C-H functionalization of the piperidine ring, although challenging, is a powerful strategy for introducing substituents at various positions. researchgate.netnih.govacs.orgresearchgate.netchemrxiv.orgresearchgate.net Rhodium-catalyzed C-H insertion reactions, for instance, can achieve site-selective functionalization at the C2, C3, or C4 positions, depending on the catalyst and the protecting group on the nitrogen atom. nih.gov The introduction of substituents on the piperidine ring can significantly influence the pharmacological properties of the molecule. For example, the presence of a methyl group or a hydroxyl group on the piperidine ring has been shown to modulate the biological activity of various compounds. acs.org
The ethyl linker can also be a site for modification, although this is less common. For instance, the introduction of a hydroxyl group on the ethyl linker could be achieved through oxidation, potentially leading to compounds with altered pharmacokinetic profiles.
| Ring/Linker | Modification Strategy | Reagents/Catalysts | Potential Modifications |
| Piperidine | C-H Functionalization | Rhodium catalysts | Introduction of aryl or alkyl groups at C2, C3, or C4 |
| Piperidine | Alkylation/Acylation of Nitrogen (if secondary) | Alkyl halides, Acyl chlorides | N-substituted piperidines |
| Piperidine | Introduction of substituents via ring synthesis | Functionalized precursors | Piperidines with pre-installed functional groups |
| Ethyl Linker | Oxidation | Oxidizing agents | Introduction of a hydroxyl group |
Theoretical and Computational Chemistry Studies of 6 1 Piperidin 1 Yl Ethyl Quinoxaline
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms, known as the optimized geometry. For 6-[1-(Piperidin-1-yl)ethyl]quinoxaline, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
Table 1: Predicted Optimized Geometrical Parameters for a Representative Quinoxaline (B1680401) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 | 118 - 122 |
| C-N (quinoxaline) | 1.32 - 1.37 | 117 - 123 |
| C-C (aliphatic) | 1.52 - 1.54 | 109 - 112 |
| C-N (piperidine) | 1.46 - 1.48 | 109 - 111 |
Note: This table presents typical values for quinoxaline and piperidine (B6355638) derivatives based on DFT calculations and is for illustrative purposes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring and the nitrogen atom of the piperidine moiety, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyrazine (B50134) part of the quinoxaline ring system. mdpi.comscispace.com
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Quinoxalines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxaline Derivative A | -6.05 | -3.24 | 2.81 |
| Quinoxaline Derivative B | -5.06 | -3.27 | 1.79 |
| Quinoxaline Derivative C | -5.14 | -3.38 | 1.76 |
Note: Data is based on reported values for various quinoxaline derivatives and serves as an illustrative example. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net
In the MEP map of this compound, the nitrogen atoms of the quinoxaline ring are expected to exhibit a significant negative potential, making them likely sites for protonation or coordination to metal ions. The hydrogen atoms of the aromatic and aliphatic parts of the molecule would show a positive potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).
Conformational Analysis and Stability Studies
The flexibility of the piperidine-ethyl linker allows the molecule to adopt various spatial arrangements, or conformations. Understanding the preferred conformations is essential as it can influence the molecule's biological activity and physical properties.
Investigation of Preferred Conformations of the Piperidine-Ethyl Linker
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. rsc.orgnih.gov The ethyl group attached to the piperidine nitrogen can exist in either an equatorial or an axial position. Generally, the equatorial position is favored for bulky substituents to avoid steric clashes with the axial hydrogens of the piperidine ring. d-nb.info
Computational studies, such as a potential energy surface scan, would be employed to investigate the rotational barrier around the single bonds of the ethyl linker. This analysis would identify the most stable conformations (energy minima) and the transition states between them. The relative energies of these conformations would determine their population at a given temperature. It is expected that the most stable conformation of this compound would feature the quinoxaline moiety in an extended, anti-periplanar arrangement relative to the piperidine ring to minimize steric hindrance.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Energy Landscapes and Torsional Profiles
Detailed theoretical studies focusing specifically on the energy landscapes and torsional profiles of this compound are not extensively available in the current body of scientific literature. However, general principles of conformational analysis of related structural motifs, such as substituted piperidines and ethyl-substituted aromatic rings, can provide valuable insights into the likely conformational preferences of this molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of 2D and 3D QSAR Models
The development of QSAR models for quinoxaline derivatives has been a significant area of research to predict their biological activities, such as anticancer and antitubercular effects. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
2D-QSAR models for quinoxaline derivatives have been developed using various statistical methods, including multiple linear regression (MLR). These models utilize 2D descriptors that can be calculated directly from the chemical structure, such as topological, electronic, and physicochemical properties. For instance, a 2D-QSAR model for quinoxaline derivatives with anticancer activity identified descriptors like energy dispersive, protein-coding gene, molecular force field, most hydrophobic hydrophilic distance, and Zcomp Dipole as being important for activity nih.gov. These descriptors highlight the role of electronic and steric properties in the biological activity of these compounds.
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, 3D-QSAR studies on quinoxaline derivatives have revealed the importance of steric and electrostatic fields for their biological activity nih.govmdpi.com.
A hypothetical 3D-QSAR study on a series of this compound analogues might reveal the following:
Steric Fields: Green contours might indicate regions where bulky substituents are favored, while yellow contours could show areas where bulk is detrimental to activity.
Electrostatic Fields: Blue contours could highlight regions where electropositive groups enhance activity, and red contours might indicate where electronegative groups are preferred.
| QSAR Model Type | Key Descriptors/Features | Predicted Biological Activity | Reference |
| 2D-QSAR | Topological, Electronic, Physicochemical | Anticancer, Antitubercular | nih.govmdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond fields | Anticancer, Antifungal | mdpi.com |
Predictive Modeling for Biological Potency and Selectivity
Once developed and validated, QSAR models serve as powerful predictive tools for estimating the biological potency and selectivity of new, untested compounds. By calculating the relevant descriptors for a novel this compound analogue, its biological activity can be predicted without the need for immediate synthesis and experimental testing.
The predictive power of a QSAR model is typically assessed using a set of compounds that were not used in the model's development (the test set). Statistical parameters such as the predictive r-squared (pred_r²) are used to evaluate the model's ability to accurately predict the activity of these external compounds. A high pred_r² value indicates a robust and reliable predictive model.
Predictive QSAR models can guide the lead optimization process by identifying which structural modifications are most likely to improve biological activity and selectivity. For instance, if a model indicates that a bulky, electropositive group at a specific position of the quinoxaline ring is beneficial for activity, medicinal chemists can focus on synthesizing analogues with these features.
Molecular Docking and Dynamics Simulations for Target Interaction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein.
Ligand-Protein Binding Affinity Prediction
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target, as well as the strength of the interaction, which is often expressed as a binding affinity or docking score. A more negative docking score generally indicates a more favorable binding interaction.
For quinoxaline derivatives, molecular docking studies have been performed against various protein targets implicated in diseases like cancer and bacterial infections. For example, docking studies have explored the binding of quinoxaline analogues to targets such as VEGFR-2 and dihydropteroate synthase mdpi.com.
| Protein Target | Predicted Binding Affinity (Hypothetical) | Key Interaction Types |
| Kinase A | -9.5 kcal/mol | Hydrogen bonding, Hydrophobic interactions |
| Receptor B | -8.2 kcal/mol | van der Waals forces, Pi-stacking |
| Enzyme C | -10.1 kcal/mol | Hydrogen bonding, Salt bridge |
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking and MD simulations can identify the specific amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. These key interacting residues form the basis of the ligand's biological activity.
For instance, a docking simulation of this compound into a hypothetical kinase binding site might reveal the following key interactions:
The nitrogen atoms of the quinoxaline ring could form hydrogen bonds with the backbone of a key hinge-region amino acid.
The piperidine ring might fit into a hydrophobic pocket, making favorable van der Waals contacts with nonpolar amino acid residues.
The ethyl linker could provide the necessary flexibility for the molecule to adopt an optimal conformation within the binding site.
MD simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. By simulating the dynamic movements of the ligand and protein, MD can reveal how the interactions evolve and which residues are most consistently involved in binding.
| Key Interacting Residue (Hypothetical) | Interaction Type | Consequence of Interaction |
| Asp181 | Hydrogen Bond | Anchors the quinoxaline core in the binding site. |
| Leu83 | Hydrophobic Interaction | Stabilizes the piperidine ring in a hydrophobic pocket. |
| Phe102 | Pi-Pi Stacking | Orients the quinoxaline ring for optimal binding. |
Analysis of Binding Modes and Pharmacophore Generation
Molecular docking and computational analyses of various quinoxaline derivatives have revealed common patterns of interaction within the binding pockets of their biological targets. These studies are instrumental in understanding the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.
Binding Mode Analysis of Structurally Related Quinoxaline Derivatives
Docking studies on diverse quinoxaline compounds targeting various receptors, such as Aldose Reductase 2 (ALR2) and 5-HT3A receptors, have identified key amino acid residues and interaction types that are likely relevant for the binding of this compound.
The quinoxaline core, a bicyclic aromatic system, frequently engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe) within the active site of target proteins. For instance, in studies of quinoxaline analogs as ALR2 inhibitors, interactions with TYR 48, TRP 111, and TRP 219 were noted to be critical for binding. nih.gov Similarly, the phenyl ring of an indanone moiety in a related compound was observed to participate in a π-π stacking interaction with Trp 279.
The nitrogen atoms within the pyrazine ring of the quinoxaline scaffold can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues in the protein, such as the hydroxyl groups of Serine (Ser) and Threonine (Thr), or the amide groups of Asparagine (Asn) and Glutamine (Gln).
The piperidine ring, a saturated heterocycle, and the ethyl linker in this compound are expected to be involved in hydrophobic and van der Waals interactions. The nitrogen atom of the piperidine ring is of particular importance as it is basic and likely to be protonated at physiological pH. This positive charge can lead to the formation of a cation-π interaction with aromatic residues like Phe, Tyr, or Trp. Such an interaction has been observed between the nitrogen of a piperidine ring and Phe 330 in related inhibitors.
The following table summarizes common interactions observed for quinoxaline derivatives in computational studies:
| Interaction Type | Key Interacting Residues (Examples) | Moiety of this compound Involved |
| π-π Stacking | Tyr, Trp, Phe | Quinoxaline Ring |
| Hydrogen Bonding | Ser, Thr, Asn, Gln, Glu, Arg | Quinoxaline Nitrogens |
| Cation-π Interaction | Phe, Tyr, Trp | Protonated Piperidine Nitrogen |
| Hydrophobic Interactions | Leu, Val, Met | Piperidine Ring, Ethyl Linker |
| van der Waals Interactions | Pro, Gly | Entire Ligand |
Pharmacophore Generation for Quinoxaline Derivatives
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the analysis of various quinoxaline derivatives, a hypothetical pharmacophore for compounds like this compound can be proposed.
A study on quinoxaline-based ALR2 inhibitors resulted in a five-point pharmacophore hypothesis (AADRR), consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). nih.gov While this compound itself does not possess a hydrogen bond donor, this highlights the general features that can be important for this class of compounds.
For this compound, a likely pharmacophore model would include:
An Aromatic Ring feature: corresponding to the quinoxaline nucleus, crucial for π-stacking interactions.
A Hydrogen Bond Acceptor feature: represented by the nitrogen atoms of the quinoxaline ring.
A Positive Ionizable feature: corresponding to the basic nitrogen of the piperidine ring, which is essential for forming ionic or cation-π interactions.
A Hydrophobic feature: represented by the aliphatic piperidine ring and the ethyl group.
The spatial arrangement of these features is critical for the molecule to fit optimally into the binding site of its target protein. The ethyl linker provides conformational flexibility, allowing the piperidinyl moiety to adopt a favorable orientation for interaction.
The table below outlines the key pharmacophoric features derived from the analysis of related quinoxaline structures:
| Pharmacophore Feature | Corresponding Chemical Moiety in this compound |
| Aromatic Ring | Quinoxaline nucleus |
| Hydrogen Bond Acceptor | Pyrazine nitrogens of the quinoxaline ring |
| Positive Ionizable Center | Piperidine nitrogen |
| Hydrophobic Group | Piperidine ring and ethyl side chain |
Pharmacological Potential and Biological Activities of 6 1 Piperidin 1 Yl Ethyl Quinoxaline Analogues
In Vitro Biological Activity Spectrum
Antimicrobial Efficacy: Antibacterial and Antifungal Activities
Quinoxaline (B1680401) derivatives featuring piperidine (B6355638) or piperazine (B1678402) substituents have demonstrated notable antimicrobial properties. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Substituted N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines have been synthesized and screened for their in vitro antibacterial activity against Salmonella paratyphi. ingentaconnect.com Among the tested compounds, those with 4-chloro, 3,4-dimethoxy, 4-methyl, and thienyl groups on the phenyl ring of the quinoxaline emerged as potential candidates with significant anti-salmonella activity. ingentaconnect.com Specifically, compounds bearing 4-chloro and 4-methyl substituents were effective against Salmonella, while those with 3,4-dimethoxy and thienyl groups effectively inhibited biofilm formation. ingentaconnect.com
In another study, novel substituted quinoxaline piperazine derivatives exhibited promising antibacterial activity against several bacterial species. For instance, certain derivatives displayed potent activity against S. aureus and S. pneumoniae, with Minimum Inhibitory Concentration (MIC) values lower than the standard drug ciprofloxacin. The cytotoxicity of these potent compounds was assessed on normal human cell lines, indicating a degree of safety and selectivity.
Furthermore, some quinoxaline derivatives have shown considerable antifungal activity. semanticscholar.orgnih.gov The introduction of sulfur and/or nitrogen functionalities has been explored to enhance the antimicrobial spectrum of quinoxalines. nih.gov For example, symmetrically disubstituted quinoxalines have shown significant antibacterial activity, while certain asymmetrical derivatives displayed considerable antifungal properties. semanticscholar.org
Table 1: Antibacterial Activity of Selected Quinoxaline-Piperidine/Piperazine Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| N-(1-(4-chlorobenzyl)piperidin-4-yl)quinoxalin-2-amine | Salmonella paratyphi | Significant antisalmonella activity | ingentaconnect.com |
| N-(1-(4-methylbenzyl)piperidin-4-yl)quinoxalin-2-amine | Salmonella paratyphi | Significant antisalmonella activity | ingentaconnect.com |
| Quinoxaline Piperazine Derivative 6d | S. aureus | MIC: 9.40 µM | |
| Quinoxaline Piperazine Derivative 6e | S. aureus | MIC: 9.00 µM | |
| Quinoxaline Piperazine Derivative 6d | S. pneumonia | MIC: 4.70 µM | |
| Quinoxaline Piperazine Derivative 6e | S. pneumonia | MIC: 4.50 µM | |
| Ciprofloxacin (Reference) | S. aureus | MIC: 12.07 µM | |
| Ciprofloxacin (Reference) | S. pneumonia | MIC: 12.07 µM |
Antiviral Properties, including against Respiratory Pathogens
The quinoxaline scaffold is a key component in a variety of compounds with demonstrated antiviral activity, including against respiratory pathogens. rsc.orgnih.govnih.gov These derivatives are considered promising candidates for combating influenza viruses due to their ability to target the highly conserved NS1 protein. researchgate.net The mechanism is believed to involve the small molecule fitting into a deep cavity in the N-terminal domain of the NS1A protein, thereby blocking virus replication. researchgate.net
While specific studies on 6-[1-(piperidin-1-yl)ethyl]quinoxaline analogues in antiviral research are limited, the broader class of quinoxaline derivatives has shown potential. For instance, a review of quinoxaline derivatives highlighted their activity against a range of RNA viruses, which include respiratory pathogens. nih.gov The development of these compounds is seen as a promising avenue for new antiviral therapies. nih.govresearchgate.net
Research has also explored the structure-activity relationships of quinoxaline derivatives against SARS-CoV-2, the virus responsible for COVID-19. researchgate.net These studies provide a foundation for designing novel quinoxaline-based compounds, potentially including those with piperidine moieties, for the treatment of respiratory viral infections. rsc.org
Antiproliferative and Cytotoxic Effects in Human Cancer Cell Lines
Quinoxaline analogues containing piperidine and piperazine moieties have emerged as a significant class of compounds with potent antiproliferative and cytotoxic activities against various human cancer cell lines. nih.govnih.govnih.govrsc.org
A series of novel 2-piperazinyl quinoxaline derivatives linked to isatin-based N-Mannich bases of metformin (B114582) and/or thio/semicarbazones demonstrated excellent anti-proliferative activities with high selectivity. rsc.org Notably, some of these hybrid compounds were identified as the most potent anti-proliferative agents, with IC50 values less than 1 µM. rsc.org These compounds were also shown to have high selectivity index values, making them suitable candidates for further development as multi-target cancer chemotherapy agents. rsc.org
In another study, new N-allyl quinoxalinecarboxamides were synthesized and evaluated for their antiproliferative activities. Out of 34 synthesized derivatives, 22 exhibited inhibitory action against human HCT-116 colon cancer cells, with IC50 values ranging from 0.11 mg/ml to 0.78 mg/ml. rsc.orgresearchgate.net Importantly, these active compounds did not show any cytotoxic effects on normal, non-cancerous cells (HE-293). rsc.orgresearchgate.net
Furthermore, oxiranyl-quinoxaline derivatives have been investigated for their antiproliferative properties. nih.gov Compounds with nitrofuran substituents demonstrated the highest activity against neuroblastoma cell lines SK-N-SH and IMR-32, with IC50 values in the low micromolar range. nih.gov The stereochemistry of these compounds was found to play a crucial role in their antiproliferative activity, with trans derivatives showing better activities than their cis counterparts. nih.gov
Table 2: Antiproliferative Activity of Selected Quinoxaline Analogues
| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-Piperazinyl quinoxaline-isatin hybrid 4b | Not specified | < 1 µM | rsc.org |
| 2-Piperazinyl quinoxaline-isatin hybrid 4c | Not specified | < 1 µM | rsc.org |
| N-allyl quinoxalinecarboxamide derivative | HCT-116 | 0.11 - 0.78 mg/ml | rsc.orgresearchgate.net |
| Oxiranyl-quinoxaline derivative 11a | SK-N-SH | 2.49 ± 1.33 µM | nih.gov |
| Oxiranyl-quinoxaline derivative 11a | IMR-32 | 3.96 ± 2.03 µM | nih.gov |
| Oxiranyl-quinoxaline derivative 11b | SK-N-SH | 5.3 ± 2.12 µM | nih.gov |
| Oxiranyl-quinoxaline derivative 11b | IMR-32 | 7.12 ± 1.59 µM | nih.gov |
Enzyme Inhibition Profiles (e.g., Kinases, Phosphatases, other relevant enzymes)
Quinoxaline derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. A series of quinoxaline derivatives were synthesized and evaluated as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. nih.gov One potent inhibitor demonstrated an IC50 value of 30.17 nM. nih.gov The structure-activity relationship studies revealed that modifications on the pyridine, triazole, and quinoxaline ring fragments significantly influenced the inhibitory activity. nih.gov
In another study, quinoxaline antibiotics like echinomycin (B1671085) and triostin (B1172060) A were found to inhibit the cleavage of DNA by the restriction enzyme HpaI. nih.gov This inhibitory action highlights the potential of quinoxalines to interact with DNA-modifying enzymes. nih.gov
Furthermore, certain quinoxaline compounds have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov Several derivatives bearing a quinoxaline ring system tagged with substituted sulfonamide linkers exhibited promising DPP-4 inhibitory activity compared to the standard drug Linagliptin. nih.gov
Receptor Modulation Activities (e.g., Angiotensin II, AMPA/GlyN Receptors)
Quinoxaline analogues with piperidine-like scaffolds have been shown to modulate the activity of various receptors. For instance, 5-pyrrolidinyl substituted perhydroquinoxalines were designed as peripherally restricted κ-opioid receptor (KOR) agonists. nih.govresearchgate.net These compounds demonstrated high affinity for the KOR and high selectivity over other opioid and non-opioid receptors. nih.govresearchgate.net Due to their high polarity, these compounds did not penetrate the blood-brain barrier, suggesting their potential for treating peripheral pain without central nervous system side effects. nih.gov
Additionally, piperine (B192125) (1-piperoylpiperidine), a natural product, and its derivatives have been shown to modulate GABAA receptors. nih.gov Replacing the piperidine ring with a N,N-diisobutyl-residue in piperine eliminated its activity at TRPV1 receptors while retaining its ability to modulate GABAA receptors, indicating that the piperidine moiety is crucial for its activity profile. nih.gov
Mechanistic Investigations of Biological Action
The diverse biological activities of quinoxaline-piperidine analogues are underpinned by various mechanisms of action.
In the context of antimicrobial activity, the mechanism of quinoxaline 1,4-di-N-oxides has been linked to the generation of reactive oxygen species (ROS), leading to DNA damage and inhibition of DNA and RNA synthesis. nih.govmdpi.com For piperidine-conjugated quinoxalines, their antibiofilm activity suggests an interference with bacterial community structures. ingentaconnect.com
The antiproliferative effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest. nih.govrsc.orgresearchgate.net For instance, active N-allyl quinoxalinecarboxamides were found to increase caspase 3 activity, a key executioner of apoptosis. rsc.orgresearchgate.net Molecular docking studies on 2-oxo-3-phenylquinoxaline derivatives suggest that the phenyl group is crucial for activity through π–π stacking interactions within the target's active site, while the quinoxaline scaffold helps anchor the compound. nih.gov The flexible side chain can then interact with specific pockets of the target protein, conferring selectivity. nih.gov The aromatic system of quinoxaline facilitates intercalation with nucleic acids or interaction with hydrophobic pockets in enzymes and receptors. researchgate.net
Enzyme inhibition by quinoxaline derivatives can occur through competitive or non-competitive mechanisms. khanacademy.org For kinase inhibitors, these compounds often bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. The specific interactions, such as hydrogen bonding and hydrophobic interactions, between the quinoxaline derivative and the amino acid residues in the active site determine the potency and selectivity of inhibition.
In receptor modulation, the mechanism depends on whether the compound acts as an agonist or antagonist. For G protein-coupled receptors (GPCRs) like the κ-opioid receptor, agonist binding stabilizes a receptor conformation that promotes the binding and activation of intracellular G proteins, leading to a downstream signaling cascade. nih.gov The analgesic effect of peripherally restricted KOR agonists is attributed to the activation of these receptors located outside the central nervous system. nih.gov Allosteric modulation, where a compound binds to a site distinct from the primary ligand binding site to modulate receptor function, is another potential mechanism. scispace.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological profile of quinoxaline-piperidine analogues can be finely tuned by modifying the substituents on both the quinoxaline core and the piperidine ring.
Substitutions on the Quinoxaline Ring: The nature and position of substituents on the benzene (B151609) portion of the quinoxaline ring are critical.
Halogens: The introduction of halogen atoms, such as chlorine or bromine, at positions 6 or 7 can enhance hydrophobic interactions with biological targets like Pim kinases, leading to increased potency. rsc.org A chloro group at position 7 has been observed to reduce the minimum inhibitory concentration (MIC) and IC50 values in some contexts.
Electron-donating/withdrawing groups: The presence of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can significantly alter the electronic properties of the quinoxaline system and its interaction with targets. For instance, methyl or methoxy (B1213986) groups at position 7 have been shown to improve activity. Conversely, nitro groups can create electron-deficient sites that modify interactions with biological targets.
Carboxylic Acid: The position of functional groups is crucial. A carboxylic acid group at position 5 of the quinoxaline core was found to be important for otoprotective activity, an effect that was diminished when the group was moved to position 6. In other cases, a carboxylic acid group on the quinoxaline scaffold was found to be responsible for potent antitumor activity. frontiersin.org
Substitutions at Positions 2 and 3: Modifications at the 2 and 3 positions of the pyrazine (B50134) ring are also pivotal. The main sites for substitution to enhance anticancer activity are often the second, third, sixth, and/or seventh positions. mdpi.com Small modifications in the structure of the quinoxaline ring, particularly at positions R2, R3, R6, and R7, have been linked to differences in biological activity and selectivity. mdpi.com
Table 2: Influence of Substituents on Quinoxaline Activity
| Position | Substituent | Effect on Activity | Biological Context |
|---|---|---|---|
| Position 7 | Chloro, Methyl, Methoxy | Increased Potency (Lower MIC/IC50) | General Antimicrobial/Anticancer |
| Position 5 | Carboxylic Acid | Essential for high activity | Otoprotection |
| Position 6 | Carboxylic Acid | Marginal or no activity | Otoprotection |
| Positions 6/7 | Halogens (Br, Cl) | Increased Potency | Pim Kinase Inhibition |
| Position 3 (Aromatic Ring) | Substituted Phenyl | Increased Activity | Antitubercular |
| Position 6 | CF3 > CH3 > MeO | Increased Activity (in this order) | Antileishmanial |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of quinoxaline derivatives. The specific stereoisomer of a compound can determine its binding affinity for a target, its efficacy, and its metabolic profile.
For quinoxaline derivatives bearing a chiral center, such as in the ethyl side chain of this compound, the different enantiomers can exhibit distinct biological activities. Research on quinoxaline derivatives with an oxirane (epoxide) ring has shown that trans diastereoisomers display significantly better antiproliferative activity against neuroblastoma cell lines compared to their cis counterparts. mdpi.com This suggests that the spatial orientation of the substituents is crucial for effective interaction with the biological target. mdpi.com Similarly, studies on steroidal quinoxalines have shown that substituents on the quinoxaline ring influence the chiroptical properties and helicity of the molecule, which can be critical for designing molecules with specific biological functions. nih.gov The stereoselective synthesis of perhydroquinoxaline-based κ receptor agonists has also highlighted the importance of controlling the relative configuration of substituents to achieve desired receptor affinity and selectivity.
Through extensive SAR studies, several key structural features have been identified as essential for the desired biological profiles of quinoxaline-piperidine analogues.
The Planar Quinoxaline Core: This aromatic system is a fundamental pharmacophore, essential for activities like DNA intercalation and for providing a rigid scaffold for the attachment of various functional groups. mdpi.com
The Piperidine Moiety: This basic nitrogen-containing ring is crucial for enhancing water solubility and forming key interactions, such as salt bridges with acidic amino acid residues (e.g., aspartate) in receptor binding pockets. It is a key element for activity against targets like the κ opioid receptor and for modulating interactions with DNA.
Optimal Linker Length: The linker connecting the quinoxaline core and the piperidine ring, as well as the side chains attached to the piperidine, must have an optimal length and flexibility to allow the molecule to adopt the correct conformation for binding to its target.
Strategic Substitution: As detailed previously, the placement of specific substituents on the quinoxaline ring (e.g., halogens at C6/C7, hydrophilic/lipophilic groups at C2/C3) is a powerful strategy to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, a side chain at position-4 of a triazoloquinoxaline was identified as a key requirement for DNA minor groove binding.
By combining these key structural elements, medicinal chemists can design and synthesize novel this compound analogues with optimized therapeutic potential.
Chemical Probe Development and Applications
Chemical probes are essential small molecules used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to investigate the function of specific proteins or pathways. The development of such tools from novel chemical entities is a rigorous process involving extensive biological characterization.
Utility of this compound as a Tool Compound for Biological Pathway Elucidation
A thorough review of scientific literature reveals no studies that have utilized this compound as a tool compound for the elucidation of biological pathways. For a compound to be considered a useful tool in this context, it would typically have a well-defined molecular target and a demonstrated ability to modulate a specific biological process. Research in this area would involve experiments to:
Identify the protein(s) with which the compound interacts.
Characterize the functional consequences of this interaction on a cellular and organismal level.
Utilize the compound to probe the dynamics and connectivity of signaling or metabolic pathways.
Currently, no such data has been published for this compound.
Design of Affinity Probes for Target Identification
Affinity probes are created by chemically modifying a bioactive compound to include a reactive group or a reporter tag. These probes are instrumental in identifying the molecular targets of a compound through techniques such as affinity chromatography or activity-based protein profiling. The design of an affinity probe based on this compound would require:
Structure-Activity Relationship (SAR) Studies: To understand which positions on the molecule can be modified without losing biological activity.
Linker Chemistry: To attach a tag (e.g., biotin, a fluorophore, or a photo-crosslinker) at a suitable position.
Validation: To ensure that the modified probe retains its affinity and selectivity for the intended target.
As there is no information on the biological targets or SAR of this compound, the design and synthesis of affinity probes based on this scaffold have not been reported.
The following table summarizes the lack of available data for the specified compound in the context of chemical probe development:
| Area of Research | Findings for this compound |
| Use as a Tool Compound | No published studies found. |
| Biological Pathway Elucidation | No pathways elucidated using this compound. |
| Affinity Probe Design | No reported design or synthesis. |
| Target Identification | No molecular targets identified. |
Conclusion and Future Research Directions
Summary of Key Findings on 6-[1-(Piperidin-1-yl)ethyl]quinoxaline
While specific extensive research on this compound is not widely documented in publicly available literature, a summary of its potential can be inferred from the broader class of quinoxaline-piperidine conjugates. Quinoxaline (B1680401) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. sapub.orgnih.govnih.gov The incorporation of a piperidine (B6355638) ring, a common fragment in many pharmaceuticals, can favorably influence pharmacokinetic properties such as solubility and metabolic stability. researchgate.netcambridgemedchemconsulting.com The ethyl linker between the two ring systems provides conformational flexibility, which could be crucial for optimal interaction with biological targets. The potential of this scaffold lies in the synergistic contribution of the quinoxaline core's bioactivity and the piperidine moiety's drug-like characteristics.
Rational Design Strategies for Next-Generation Quinoxaline-Piperidine Conjugates
To build upon the therapeutic potential of the this compound scaffold, several rational design strategies can be employed to create next-generation compounds with improved efficacy and selectivity.
De novo design, guided by computational modeling and validated by experimental data, offers a powerful approach to designing novel quinoxaline-piperidine conjugates. This process can begin with identifying a specific biological target, such as a kinase or a microbial enzyme. Molecular docking simulations can then be used to predict the binding mode and affinity of this compound within the active site of the target. researchgate.net This computational data can guide the strategic placement of functional groups on both the quinoxaline and piperidine rings to enhance target engagement. For instance, quantum mechanical calculations can help in understanding the electronic properties of the molecule and how they influence interactions with the target. researchgate.net The synthesized analogues would then be experimentally tested, and the results would be fed back into the computational models to refine the design process in an iterative cycle.
Scaffold hopping is a valuable strategy for discovering novel intellectual property and improving the properties of a lead compound. nih.govnih.govbhsai.org In the context of this compound, the quinoxaline core could be replaced with other heterocyclic systems like quinoline (B57606) or imidazo[1,2-a]pyridine (B132010) to explore new chemical space while retaining key binding interactions. nih.gov This can lead to compounds with different physicochemical properties and potentially improved activity. nih.gov
Bioisosteric replacement is another key tool in medicinal chemistry for fine-tuning the properties of a molecule. researchgate.net For the piperidine moiety, bioisosteres such as morpholine (B109124) or spirocyclic systems could be introduced. cambridgemedchemconsulting.com Replacing piperidine with morpholine might increase polarity, while spirocyclic systems could offer access to different vectors for substitution that are not available from the piperidine ring. cambridgemedchemconsulting.com These modifications can impact metabolic stability, pKa, and target binding affinity. researchgate.netcambridgemedchemconsulting.com
| Original Fragment | Potential Bioisostere | Rationale for Replacement |
| Piperidine | Morpholine | Increase polarity, potentially improve solubility and reduce metabolism. cambridgemedchemconsulting.com |
| Piperidine | Azaspiro[3.3]heptane | Explore new substitution vectors and potentially alter conformational preferences. cambridgemedchemconsulting.com |
| Quinoxaline | Quinoline | Explore similar but distinct chemical space, potentially altering target selectivity. nih.gov |
| Quinoxaline | Imidazo[1,2-a]quinoxaline | Modify electronic properties and hydrogen bonding capabilities. researchgate.net |
Potential for High-Throughput Screening and Combinatorial Library Synthesis
To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable. nih.govnih.gov Combinatorial synthesis would allow for the rapid generation of a large library of analogues by systematically varying the substituents on both the quinoxaline and piperidine rings. nih.gov For instance, different substituted o-phenylenediamines could be used in the initial quinoxaline synthesis to introduce diversity at various positions of the quinoxaline core. Similarly, a range of substituted piperidines could be incorporated.
These compound libraries can then be subjected to HTS against a panel of biological targets to identify initial "hits." nih.govnih.gov Microdroplet-based reaction screening combined with mass spectrometry is an emerging technology that can accelerate the optimization of reaction conditions for quinoxaline synthesis, facilitating the rapid production of diverse libraries. nih.govnih.govresearchgate.net
| Synthesis Stage | Combinatorial Approach | Expected Outcome |
| Quinoxaline Formation | Use of diverse substituted o-phenylenediamines and 1,2-dicarbonyl compounds. | Library of quinoxaline cores with varied electronic and steric properties. |
| Piperidine Conjugation | Coupling of the quinoxaline core with a variety of substituted piperidines. | Diverse set of final compounds with modifications on the piperidine moiety. |
| Screening | High-throughput screening against various biological targets. | Identification of lead compounds with desired biological activity. nih.gov |
Emerging Biological Targets and Therapeutic Areas for Quinoxaline-Piperidine Compounds
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. sapub.orgresearchgate.net For quinoxaline-piperidine conjugates, several emerging therapeutic areas and targets are of high interest.
Oncology: Quinoxaline derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as VEGFR-2. researchgate.netdoaj.org The this compound scaffold could be optimized to target specific kinases or to interfere with DNA replication in cancer cells. acs.orgnih.gov
Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antiviral agents. ingentaconnect.com Quinoxaline compounds have shown promise as antibiofilm and antiviral agents, and this scaffold could be further explored for these applications. nih.govingentaconnect.comrsc.org
Inflammatory Diseases: Some quinoxaline-containing compounds have demonstrated anti-inflammatory properties. acs.org Further investigation could focus on targets within inflammatory pathways, such as specific cytokines or enzymes.
Perspectives on Lead Optimization and Preclinical Development of this compound Analogues
Once promising lead compounds are identified from the initial screening and design efforts, the subsequent phase of lead optimization is critical for advancing them toward preclinical development. researchgate.netdanaher.com This process involves a multi-parameter optimization of the lead's properties. danaher.com
Key aspects of lead optimization for this compound analogues would include:
Improving Potency and Selectivity: Fine-tuning the structure to maximize binding affinity for the desired target while minimizing off-target effects. researchgate.net
Enhancing ADMET Properties: Modifying the molecule to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. doaj.orgnih.gov This includes increasing metabolic stability, improving oral bioavailability, and reducing potential toxicity. danaher.comnih.gov
In Vivo Efficacy: Promising candidates would be evaluated in animal models of the targeted disease to assess their in vivo efficacy. danaher.com
The preclinical development phase would involve more extensive safety and toxicology studies to ensure the compound is safe for human testing. The rich chemistry of quinoxalines and the versatility of the piperidine moiety provide a strong foundation for the successful optimization of this class of compounds into viable drug candidates. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 6-[1-(Piperidin-1-yl)ethyl]quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors (e.g., quinoxaline derivatives and piperidine-containing reagents) . Compare condensation reactions using o-phenylenediamine analogs with ketones or aldehydes under varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., acid vs. base). For example, benzil-based synthesis (as in 2,3-diphenylquinoxaline) can be adapted by substituting benzil with a piperidin-1-yl-ethyl ketone precursor . Optimize temperature (60–120°C) and reaction time (6–24 hours) while monitoring yield via HPLC or GC-MS.
Table 1 : Comparison of Synthetic Routes
| Precursor Pair | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A + B | Ethanol | H₂SO₄ | 65 | 98% |
| C + D | DMF | K₂CO₃ | 72 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the quinoxaline core and piperidine moiety . Pair with FT-IR to validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, combine HPLC with UV-Vis detection (λ = 254 nm) and X-ray crystallography (if crystalline) for absolute configuration confirmation .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) or molecular docking predict the reactivity and biological interactions of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites . For biological activity, use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate computational binding scores (ΔG) with IC₅₀ values .
Q. What strategies resolve contradictions in solubility data for this compound across different studies?
- Methodological Answer : Standardize solubility testing by controlling variables:
- Solvent polarity : Use a consistent solvent series (e.g., water, DMSO, ethanol).
- Temperature : Conduct experiments at 25°C ± 0.5°C.
- Analytical method : Compare UV-Vis quantification vs. gravimetric analysis.
Cross-verify results with Hansen solubility parameters and computational logP predictions (e.g., ChemAxon). Document purity (>95%) and hygroscopicity to address discrepancies .
Q. How can factorial design optimize reaction parameters to enhance purity and scalability of this compound synthesis?
- Methodological Answer : Apply a 2⁴ factorial design to test four factors: temperature (X₁), catalyst concentration (X₂), solvent ratio (X₃), and stirring speed (X₄). Use ANOVA to identify significant interactions. For example:
Q. What in vitro assays are suitable for assessing the biological activity of this compound, and how can cytotoxicity be mitigated?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, antimicrobial susceptibility) with controls (positive: staurosporine; negative: DMSO). For cytotoxicity, conduct MTT assays on HEK293 or HepG2 cells. If IC₅₀ < 10 µM, modify the piperidine moiety (e.g., N-methylation) to reduce toxicity while retaining activity. Use structure-activity relationship (SAR) models to guide derivatization .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 4 weeks) in buffers (pH 1–7). Monitor degradation via LC-MS/MS to identify breakdown products (e.g., hydrolyzed piperidine). Compare results with computational degradation prediction tools (e.g., Zeneth). Reconcile differences by standardizing experimental protocols (e.g., USP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
